molecular formula C16H11Cl2N5 B11639306 7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11639306
M. Wt: 344.2 g/mol
InChI Key: SHRVCZLWKCUSJU-UHFFFAOYSA-N
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Description

7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidinesThe presence of both tetrazole and pyrimidine rings in the structure imparts unique chemical and pharmacological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the condensation of 2-aminotetrazole with substituted acetophenones or aryl aldehydes. One common method involves the use of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions. The reaction proceeds through a simple, mild, and efficient procedure, yielding the desired product in good to excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolopyrimidine derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it has been shown to induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 7-(2,4-Dichlorophenyl)-5-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to the presence of both dichlorophenyl and phenyl groups, which enhance its chemical stability and biological activity.

Properties

IUPAC Name

7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5/c17-11-6-7-12(13(18)8-11)15-9-14(10-4-2-1-3-5-10)19-16-20-21-22-23(15)16/h1-9,15H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRVCZLWKCUSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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